molecular formula C14H15F7O2 B052250 3-(Perfluorobutyryl)-(-)-camphor CAS No. 115224-00-5

3-(Perfluorobutyryl)-(-)-camphor

Cat. No. B052250
CAS RN: 115224-00-5
M. Wt: 348.26 g/mol
InChI Key: PEWOESYEGLBLNR-NSMOOJLNSA-N
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Description

3-(Perfluorobutyryl)-(-)-camphor is a chiral catalyst and ligand . It has an empirical formula of C14H15F7O2 and a molecular weight of 348.26 .


Molecular Structure Analysis

The molecular structure of 3-(Perfluorobutyryl)-(-)-camphor is represented by the SMILES string CC1(C)C2CC[C@]1(C)C(=O)C2C(=O)C(F)(F)C(F)(F)C(F)(F)F .


Physical And Chemical Properties Analysis

3-(Perfluorobutyryl)-(-)-camphor has a density of 1.218 g/mL at 25 °C. Its optical activity is [α]19/D −123°, c = 2.6 in chloroform. The refractive index is n20/D 1.422 (lit.) .

Safety and Hazards

The compound is classified under GHS07. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

(1S,4S)-3-(2,2,3,3,4,4,4-heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWOESYEGLBLNR-NSMOOJLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C(C2=O)C(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583510
Record name (1S,4S)-3-(Heptafluorobutyryl)camphor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Perfluorobutyryl)-(-)-camphor

CAS RN

115224-00-5
Record name (1S,4S)-3-(Heptafluorobutyryl)camphor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Heptafluorobutyryl-(-)-camphor
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 3-(perfluorobutyryl)-(-)-camphor in this research?

A: 3-(Perfluorobutyryl)-(-)-camphor, alongside its enantiomer and other similar ligands, played a crucial role in controlling the chirality of the synthesized Dy2 single-molecule magnets []. These complexes, featuring lanthanide ions, exhibit interesting magnetic properties and have potential applications in high-density data storage and quantum computing. By utilizing a chiral ligand like 3-(perfluorobutyryl)-(-)-camphor, the researchers aimed to introduce chirality into the resulting complexes, influencing their magnetic behavior and potentially leading to materials with enhanced magneto-optical properties.

Q2: How does the structure of 3-(perfluorobutyryl)-(-)-camphor contribute to the properties of the final Dy2 complexes?

A: While the abstract doesn't delve into the specific structural contributions of 3-(perfluorobutyryl)-(-)-camphor, it's known that the choice of ligands in lanthanide complexes significantly impacts their properties. The steric bulk of the perfluorobutyryl group and the rigidity of the camphor framework likely influence the coordination geometry around the Dy ions, affecting the magnetic anisotropy and ultimately the magnetic behavior of the resulting complexes []. Further investigation into the crystal structures and magnetic measurements of these specific complexes would provide more detailed insights.

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